molecular formula C15H18OS B14664921 2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one CAS No. 40014-89-9

2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14664921
CAS No.: 40014-89-9
M. Wt: 246.4 g/mol
InChI Key: FVSPJZKAAMQCQI-UHFFFAOYSA-N
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Description

2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with the molecular formula C15H18OS. It is a derivative of 3,4-dihydronaphthalen-1(2H)-one, featuring a butylsulfanyl group attached to the methylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 3,4-dihydronaphthalen-1(2H)-one with butylsulfanylacetaldehyde under basic conditions. The reaction is usually performed in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as Bcl-2 proteins. These proteins play a crucial role in regulating apoptosis, and the compound’s ability to inhibit Bcl-2 can trigger programmed cell death in cancer cells. The binding of the compound to the active sites of Bcl-2 proteins disrupts their function, leading to the activation of apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical properties and biological activities. This modification enhances its potential as an anticancer agent by improving its binding affinity to Bcl-2 proteins compared to its analogs .

Properties

CAS No.

40014-89-9

Molecular Formula

C15H18OS

Molecular Weight

246.4 g/mol

IUPAC Name

2-(butylsulfanylmethylidene)-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C15H18OS/c1-2-3-10-17-11-13-9-8-12-6-4-5-7-14(12)15(13)16/h4-7,11H,2-3,8-10H2,1H3

InChI Key

FVSPJZKAAMQCQI-UHFFFAOYSA-N

Canonical SMILES

CCCCSC=C1CCC2=CC=CC=C2C1=O

Origin of Product

United States

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